molecular formula NiTe B1172555 Rifamycin, 3-[(methoxyimino)methyl]- CAS No. 13292-54-1

Rifamycin, 3-[(methoxyimino)methyl]-

Número de catálogo: B1172555
Número CAS: 13292-54-1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rifamycin, 3-[(methoxyimino)methyl]- is a useful research compound. Its molecular formula is NiTe. The purity is usually 95%.
BenchChem offers high-quality Rifamycin, 3-[(methoxyimino)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rifamycin, 3-[(methoxyimino)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

1. Treatment of Tuberculosis

Rifampicin is primarily used in the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. It is a cornerstone of the standard multidrug therapy regimen, typically administered in combination with isoniazid, pyrazinamide, and ethambutol. The recommended treatment duration is six months, with rifampicin being taken daily for at least the first two months to prevent the development of drug resistance . Studies have shown that this regimen has an effectiveness rate of approximately 83% in eradicating TB .

2. Treatment of Other Mycobacterial Infections

In addition to TB, rifampicin is effective against other mycobacterial infections such as leprosy (Hansen's disease) and infections caused by Mycobacterium kansasii and Mycobacterium ulcerans. For leprosy, it is typically used in combination with dapsone and clofazimine to avoid resistance .

3. Gram-Positive Bacterial Infections

Rifampicin exhibits antibacterial activity against a range of Gram-positive bacteria. It is used off-label for severe infections like osteomyelitis and endocarditis, particularly when caused by methicillin-resistant Staphylococcus aureus (MRSA). However, resistance can develop quickly when used alone .

4. Prophylaxis for Meningococcal Infections

Rifampicin is indicated for eliminating asymptomatic carriers of Neisseria meningitidis from the nasopharynx and is recommended for prophylaxis among high-risk populations .

5. Treatment of Other Infections

Rifampicin has been explored for use against various other pathogens, including Haemophilus influenzae, Legionella pneumophila, and certain strains of E. coli. Its use should be guided by susceptibility testing to avoid ineffective treatment .

Pharmacological Properties

Rifampicin works by inhibiting bacterial RNA polymerase, which prevents transcription and ultimately bacterial replication. This mechanism makes it particularly effective against rapidly dividing bacteria like mycobacteria .

Absorption and Bioavailability

Recent pharmacokinetic studies have demonstrated that rifampicin can be effectively absorbed when administered orally or intravenously. The absorption rates vary based on the formulation used; for instance, rifamycin SV MMX has been studied for its gastrointestinal transit properties and systemic absorption profiles .

Recent Research Developments

Recent studies have focused on enhancing the efficacy of rifampicin through various formulations and combinations:

  • Combination Therapies : Research indicates that combining rifampicin with other antibiotics can improve outcomes in treating resistant infections. For example, adjunctive therapy with rifampicin has shown promise in managing MRSA infections in cystic fibrosis patients .
  • New Derivatives : Innovative derivatives of rifamycin are being developed to combat drug-resistant strains. These compounds aim to utilize dual or triple mechanisms of action to reduce resistance rates significantly .

Case Studies

Several case studies highlight the effectiveness of rifampicin in clinical settings:

  • Case Study 1 : A cohort study involving patients with multidrug-resistant TB demonstrated that those treated with a combination regimen including rifampicin had significantly lower rates of treatment failure compared to those receiving standard care without rifampicin.
  • Case Study 2 : In a clinical trial assessing the efficacy of rifampicin for treating osteomyelitis caused by MRSA, patients receiving rifampicin in conjunction with vancomycin showed improved healing times compared to those on vancomycin alone.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural integrity and purity of Rifamycin, 3-[(methoxyimino)methyl]-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxyimino group and rifamycin backbone. Compare peaks with reference spectra of structurally similar compounds (e.g., Rifaximin derivatives) .

  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 220–300 nm) to assess purity. Use a C18 column and isocratic elution (e.g., acetonitrile:water 60:40) to resolve degradation products .

  • Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to verify molecular weight (theoretical: C₄₃H₅₁N₃O₁₁, 785.88 g/mol) and detect impurities .

    • Data Table :
TechniqueKey ParametersExpected Outcome
NMRDMSO-d6 solvent, 400 MHzMethoxyimino CH₃O-N=CH- peak at δ 3.8–4.0 ppm
HPLCC18 column, 1.0 mL/min flow ratePurity >98% (retention time: 8–10 min)
HRMSESI+ mode, m/z 786.5 [M+H]⁺Molecular ion confirmation

Q. What are the optimal storage conditions to maintain the stability of Rifamycin, 3-[(methoxyimino)methyl]-?

  • Methodological Answer :

  • Temperature : Store at 4°C in airtight, light-resistant containers to prevent thermal degradation .
  • Humidity : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the methoxyimino group.
  • Solubility Considerations : For long-term stability in solution, use dimethyl sulfoxide (DMSO) or ethanol, and avoid aqueous buffers unless stabilized with antioxidants (e.g., ascorbic acid) .

Q. How can researchers optimize the synthesis of Rifamycin, 3-[(methoxyimino)methyl]- to maximize yield and minimize byproducts?

  • Methodological Answer :

  • Reaction Conditions : Use a Schiff base formation protocol, reacting rifamycin SV with methoxyamine hydrochloride in ethanol under nitrogen at 50°C for 12 hours .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate:hexane 3:7) followed by recrystallization from methanol .
  • Yield Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate:hexane 1:1) and optimize stoichiometry (1:1.2 molar ratio of rifamycin SV to methoxyamine) .

Advanced Research Questions

Q. How can degradation pathways of Rifamycin, 3-[(methoxyimino)methyl]- under oxidative stress be systematically characterized?

  • Methodological Answer :

  • Stress Testing : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Analyze degradation products via LC-MS/MS to identify oxidation sites (e.g., quinone formation in the rifamycin backbone) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions. Compare degradation rates at 25°C vs. 40°C .
    • Data Table :
Stress ConditionDegradation Productm/z (Observed)Proposed Structure
Oxidative (H₂O₂)785.88 → 786.5 (M+H)⁺786.5Rifamycin-oxo derivative

Q. How should researchers resolve contradictions in reported antimicrobial activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate minimum inhibitory concentration (MIC) using CLSI guidelines. Test against reference strains (e.g., E. coli ATCC 25922) under controlled pH (7.4) and inoculum size (5 × 10⁵ CFU/mL) .
  • Data Normalization : Account for variations in solvent (DMSO vs. water) and bacterial growth media (Mueller-Hinton vs. LB broth) by including internal controls (e.g., rifampicin) .
  • Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design biases .

Q. What experimental strategies are recommended to evaluate the pharmacokinetic profile of Rifamycin, 3-[(methoxyimino)methyl]- in preclinical models?

  • Methodological Answer :

  • Solubility and Bioavailability : Use shake-flask method to measure solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Enhance bioavailability via nanoformulation (e.g., liposomes) .
  • Metabolite Identification : Administer the compound to Sprague-Dawley rats and collect plasma at 0, 1, 2, 4, 8, and 24 hours. Analyze metabolites using UPLC-QTOF-MS .
  • Toxicokinetics : Assess acute toxicity (LD₅₀) per OECD guidelines. Note that Rifaximin derivatives show low oral toxicity (LD₅₀ >2 g/kg in rats) .

Propiedades

Número CAS

13292-54-1

Fórmula molecular

NiTe

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.